![molecular formula C12H17N5O B14369117 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 91647-46-0](/img/structure/B14369117.png)
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with an oxolan-2-yl and a propyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 4-aminopyrazole and formamide or formic acid.
Introduction of the Oxolan-2-yl Group: The oxolan-2-yl group can be introduced through a nucleophilic substitution reaction using oxirane (ethylene oxide) under basic conditions.
Attachment of the Propyl Group: The propyl group can be attached via an alkylation reaction using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the oxolan-2-yl group.
Reduction: Dihydro derivatives of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
Receptor Antagonism: It can act as an antagonist at certain receptors, preventing the binding of natural ligands and modulating cellular responses.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Pyrazolo[3,4-d]pyrimidine: The parent compound without the oxolan-2-yl and propyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Pyrazolo[3,4-d]pyrimidin-4-ol: A derivative with a hydroxyl group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
Properties
CAS No. |
91647-46-0 |
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Molecular Formula |
C12H17N5O |
Molecular Weight |
247.30 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5O/c1-2-5-13-11-9-7-16-17(10-4-3-6-18-10)12(9)15-8-14-11/h7-8,10H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
SNEDMNSYYQGXPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3CCCO3 |
Origin of Product |
United States |
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